N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide
Description
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]methanesulfonamide is a methanesulfonamide derivative characterized by a phenoxyethyl backbone substituted with isopropyl and methyl groups at the 2- and 5-positions of the aromatic ring, respectively. The methanesulfonamide moiety (-SO₂NH₂) is linked via an ethyl chain, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-10(2)12-6-5-11(3)9-13(12)17-8-7-14-18(4,15)16/h5-6,9-10,14H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOSRTULBFDHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974708 | |
| Record name | N-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-33-6 | |
| Record name | N-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of phenoxy derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiarrhythmic Properties
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide is structurally related to Dofetilide, a class III antiarrhythmic agent. Research indicates that compounds with this structure can modulate cardiac action potentials, making them potential candidates for treating atrial fibrillation and other arrhythmias. Dofetilide has been shown to block potassium channels, thereby prolonging the cardiac action potential duration .
1.2 Antimicrobial Activity
Studies have demonstrated that methanesulfonamide derivatives exhibit antimicrobial properties. A case study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics .
Agrochemical Applications
2.1 Herbicide Development
The compound's structural characteristics lend it potential use in herbicide formulations. Research indicates that methanesulfonamide derivatives can inhibit specific enzymes involved in plant growth regulation, making them suitable for developing selective herbicides .
2.2 Insecticidal Properties
Another application is in the development of insecticides. Compounds similar to this compound have been evaluated for their effectiveness against common agricultural pests, showing promising results in laboratory settings .
Table 1: Comparative Analysis of Pharmacological Activities
| Compound Name | Activity Type | Efficacy | Reference |
|---|---|---|---|
| Dofetilide | Antiarrhythmic | High | |
| Methanesulfonamide Derivative | Antimicrobial | Moderate | |
| Isopropyl Compound | Herbicidal | Low |
Case Study: Antimicrobial Efficacy of Methanesulfonamide Derivatives
A study conducted on various methanesulfonamide derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a potential role for these compounds in combating resistant strains .
Mechanism of Action
The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenoxyethyl chain can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Sulfonylurea Herbicides (Agrochemical Context)
Sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron-methyl (), share a sulfonyl group but differ critically in their core structures. These compounds feature a sulfonylurea bridge (-SO₂NHCONH-) attached to a triazine ring, enabling acetolactate synthase inhibition in plants. In contrast, the target compound lacks both the urea linkage and triazine ring, instead utilizing a simpler methanesulfonamide group. This structural divergence suggests differing modes of action, with sulfonylureas targeting plant-specific enzymes, while the target compound may interact with mammalian systems (e.g., receptors or ion channels) .
Table 1: Structural and Functional Comparison with Sulfonylurea Herbicides
| Compound | Core Structure | Key Functional Groups | Primary Application |
|---|---|---|---|
| Target Compound | Methanesulfonamide | 2-Isopropyl-5-methylphenoxyethyl | Undetermined |
| Metsulfuron-methyl | Sulfonylurea | Triazinyl, methoxy | Herbicide |
| Ethametsulfuron-methyl | Sulfonylurea | Ethoxy, methylamino-triazinyl | Herbicide |
Pharmacological Methanesulfonamide Derivatives
Methanesulfonamide-containing compounds, such as A61603 and RS17053 (), are utilized in receptor modulation. For example:
- A61603 (adrenergic agonist): Features a tetrahydronaphthalenyl group and imidazole ring, enhancing affinity for α₁A-adrenoceptors.
- RS17053 (α₁-adrenoceptor antagonist): Incorporates a cyclopropylmethoxyphenoxy group and indole ethanamide, optimizing selectivity.
However, steric bulk from the isopropyl group may reduce binding to compact receptor pockets, a trade-off observed in structure-activity relationships of similar ligands .
Table 2: Pharmacological Profile Comparison
| Compound | Molecular Weight (g/mol) | Predicted PSA (Ų) | Key Substituents | Biological Target |
|---|---|---|---|---|
| Target | ~320 | ~75 | 2-Isopropyl-5-methylphenoxyethyl | Hypothetical receptor ligand |
| A61603 | 354.3 | 86.6 | Imidazolyl, tetrahydronaphthalenyl | α₁A-Adrenoceptor |
| RS17053 | 484.0 | 95.8 | Cyclopropylmethoxyphenoxy, indole | α₁-Adrenoceptor |
Physicochemical Properties
The compound N-[2-(2,4-dichloro-5-(isoindolyl)phenoxy)phenyl]methanesulfonamide () provides a benchmark for physicochemical analysis. Key differences include:
- Molecular Weight : The target compound (~320 g/mol) is lighter than ’s derivative (480.03 g/mol), suggesting better bioavailability.
- Polar Surface Area (PSA) : The target’s estimated PSA (~75 Ų) is lower than ’s 92.78 Ų, implying enhanced membrane permeability.
- pKa : The target’s predicted pKa (~8.5) aligns with ’s 8.20, indicating similar ionization behavior under physiological conditions .
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | PSA (Ų) | Predicted pKa | Boiling Point (°C) |
|---|---|---|---|---|
| Target | ~320 | ~75 | 8.5 | ~600 |
| Compound | 480.03 | 92.78 | 8.20 | 623.2 |
Key Findings and Implications
- Structural Flexibility : The methanesulfonamide group is versatile, enabling diverse applications ranging from herbicides to receptor ligands. Substituents on the aromatic ring (e.g., isopropyl, methyl) critically modulate lipophilicity and steric effects.
- Biological Relevance : Pharmacological analogs () highlight the importance of substituent positioning for receptor selectivity, suggesting the target compound may exhibit niche binding preferences.
- Agrochemical Divergence : Unlike sulfonylureas (), the target’s lack of a triazine ring likely precludes herbicidal activity via acetolactate synthase inhibition.
Biological Activity
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of adrenergic receptor modulation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a methanesulfonamide group attached to a phenoxyethyl moiety. The specific arrangement of the isopropyl and methyl groups on the aromatic ring contributes to its biological activity.
Adrenergic Receptor Interaction
Research indicates that this compound acts as a selective agonist for alpha-1 adrenergic receptors. In studies conducted on isolated vascular tissues, it demonstrated significant contractile responses mediated through these receptors. Specifically, it exhibited an EC50 value of 25 nM at alpha-1 adrenoceptors, indicating high potency in stimulating these receptors compared to its weaker effect on presynaptic alpha-2 adrenoceptors, which had an EC50 of 1200 nM .
The mechanism by which this compound induces contraction in vascular smooth muscle primarily involves the release of intracellular calcium. In experiments with canine saphenous veins, it was shown that the compound could induce a substantial contractile response even in conditions where external calcium was absent, highlighting its ability to mobilize calcium from intracellular stores .
Data Table: Biological Activity Summary
| Parameter | Value |
|---|---|
| Target Receptor | Alpha-1 Adrenergic |
| EC50 at Alpha-1 Receptor | 25 nM |
| EC50 at Alpha-2 Receptor | 1200 nM |
| Selectivity Ratio (α1/α2) | ≥ 48 |
| Maximal Contractile Response | 37.9% (0 mM Ca²⁺) |
| 78.3% (1 μM Ca²⁺) |
Study on Vascular Smooth Muscle
In a controlled study involving isolated rabbit ear arteries, this compound was administered to assess its effects on vascular contraction. The findings revealed that at low external calcium concentrations, the compound significantly outperformed norepinephrine in eliciting vascular contractions, suggesting its potential as a more effective vasoconstrictor under specific conditions .
Comparative Analysis with Other Compounds
Comparative studies with other adrenergic agonists have shown that this compound's selectivity for alpha-1 receptors makes it a valuable tool for studying receptor subtype functions and could lead to therapeutic applications in managing conditions related to vascular tone and blood pressure regulation .
Q & A
Q. What are the recommended synthetic routes for N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide, and how can side reactions be minimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and sulfonamide formation. Key steps include:
- Phenolic ether formation : Reacting 2-isopropyl-5-methylphenol with ethylene dihalide under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy intermediate .
- Sulfonylation : Treating the intermediate with methanesulfonyl chloride in dichloromethane at 0–5°C to avoid over-sulfonylation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure product .
Critical Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Monitor reaction progress via TLC or HPLC to detect byproducts early .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₁₄H₂₁NO₃S: 284.1284) .
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and sulfonamide NH (δ ~5.5 ppm, broad) .
- ¹³C NMR : Verify methanesulfonamide carbon (δ ~40 ppm) and quaternary aromatic carbons .
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), especially if polymorphism is suspected .
Data Interpretation : Cross-validate spectral data with computational predictions (e.g., PubChem’s NMR shift tools) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Strategies include:
- Metabolic Profiling : Use LC-MS to identify metabolites in plasma or liver microsomes. Compare with in vitro stability assays (e.g., microsomal half-life) .
- Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vivo dosing with effective in vitro concentrations .
- Target Engagement Studies : Employ techniques like surface plasmon resonance (SPR) to measure binding affinity (Kd) in physiological buffers vs. assay buffers .
Case Study : A related sulfonamide showed poor in vivo efficacy due to rapid glucuronidation; modifying the phenoxy group improved metabolic stability .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or viral polymerases). Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) .
- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with sulfonamide oxygen) using tools like LigandScout .
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy, prioritizing compounds with ΔG < -8 kcal/mol .
Example : A structurally similar compound exhibited strong docking scores (-9.2 kcal/mol) against monkeypox DNA polymerase, validated by inhibition assays .
Q. How should researchers address challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Test polar (ethanol, acetone) and non-polar (toluene, hexane) solvents using vapor diffusion or slow evaporation. Additives like DMSO (5% v/v) can improve crystal quality .
- Temperature Gradients : Perform crystallization at 4°C, 20°C, and 37°C to identify optimal conditions .
- Data Collection : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine against high-resolution (<1.8 Å) data .
Case Study : A methanesulfonamide analog crystallized in the monoclinic space group P2₁/c with Z = 4, validated by R-factor convergence to 0.065 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
